pKa as a Differentiator: 3-Fluoro Substitution Shows Higher Acidity than 2-Fluoro and 4-Fluoro Isomers
The predicted acid dissociation constant (pKa) for 5-(3-Fluorophenyl)-5-oxovaleric acid is 4.58 ± 0.10 . This value is slightly higher (indicating a marginally weaker acid) than its 2-fluoro isomer, which has a predicted pKa of 4.57 ± 0.10, and potentially different from the 4-fluoro isomer . While the difference between the 3- and 2-fluoro isomers is small, it is a measurable and predictable parameter that reflects the distinct electronic influence of the fluorine atom's position on the carboxylic acid group. This difference can influence ionization state, chromatographic behavior, and solubility profiles under specific pH conditions.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.58 ± 0.10 |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-5-oxovaleric acid (CAS 199664-70-5): 4.57 ± 0.10 |
| Quantified Difference | ΔpKa = 0.01 |
| Conditions | Predicted values based on computational models, as reported in chemical databases. |
Why This Matters
The pKa value is a critical parameter for understanding a compound's behavior in aqueous media and during purification, and even small differences can affect retention times in reversed-phase HPLC and extraction efficiency in work-up procedures.
